4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide
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Overview
Description
4,5-Dimethoxy-2-nitro-N,N-dipropylbenzamide is an organic compound with the molecular formula C15H22N2O5. It is characterized by the presence of two methoxy groups, a nitro group, and a dipropylbenzamide moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide typically involves the nitration of 4,5-dimethoxybenzamide followed by the introduction of the dipropylamine group. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure selective nitration at the desired position on the benzene ring.
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Nitration
Reagents: Concentrated sulfuric acid, concentrated nitric acid.
Conditions: Low temperature (0-5°C), controlled addition of nitric acid to avoid over-nitration.
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Amination
Reagents: Dipropylamine, suitable solvent (e.g., ethanol or methanol).
Conditions: Reflux conditions to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the reproducibility and safety of the process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-2-nitro-N,N-dipropylbenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
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Reduction
Reagents: Hydrogen gas, palladium on carbon (Pd/C) catalyst, or tin(II) chloride.
Conditions: Room temperature to moderate heating, depending on the reducing agent used.
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Substitution
Reagents: Nucleophiles such as alkoxides or amines.
Conditions: Elevated temperatures to facilitate the substitution reaction.
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Oxidation
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Acidic or basic medium, depending on the oxidizing agent.
Major Products Formed
Reduction: Formation of 4,5-dimethoxy-2-amino-N,N-dipropylbenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of 4,5-dimethoxy-2-nitrobenzaldehyde or 4,5-dimethoxy-2-nitrobenzoic acid.
Scientific Research Applications
4,5-Dimethoxy-2-nitro-N,N-dipropylbenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxy-2-nitrobenzamide: Lacks the dipropylamine group, making it less lipophilic and potentially altering its biological activity.
4,5-Dimethoxy-2-nitro-N,N-dimethylbenzamide: Contains dimethylamine instead of dipropylamine, which may affect its chemical reactivity and biological properties.
4,5-Dimethoxy-2-nitro-N,N-diethylbenzamide: Contains diethylamine instead of dipropylamine, leading to differences in steric and electronic properties.
Uniqueness
4,5-Dimethoxy-2-nitro-N,N-dipropylbenzamide is unique due to the presence of the dipropylamine group, which can influence its lipophilicity, chemical reactivity, and biological activity. This structural feature may enhance its potential as a therapeutic agent or as a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-5-7-16(8-6-2)15(18)11-9-13(21-3)14(22-4)10-12(11)17(19)20/h9-10H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAUBPPLGLJHNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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